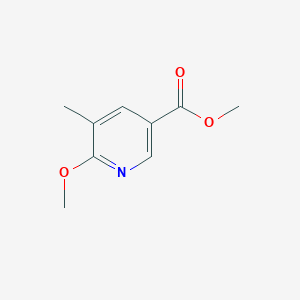

Methyl 6-methoxy-5-methylpyridine-3-carboxylate

Description

Overview of Pyridine Derivatives in Organic Chemistry

Pyridine derivatives represent a critical class of heterocyclic compounds in organic chemistry, characterized by a six-membered aromatic ring containing one nitrogen atom. Their structural versatility enables applications in pharmaceuticals, agrochemicals, and materials science. Pyridine’s electron-deficient aromatic system facilitates nucleophilic substitutions and metal-catalyzed reactions, making it a cornerstone for synthesizing complex molecules.

Substituted pyridines, such as methyl 6-methoxy-5-methylpyridine-3-carboxylate, often exhibit enhanced reactivity and selectivity due to the electronic effects of functional groups. For example, methoxy groups act as electron-donating substituents, while methyl groups provide steric stabilization. These properties are exploited in drug design, where pyridine scaffolds contribute to bioavailability and target binding.

Table 1: Key Applications of Pyridine Derivatives

| Application | Example Compounds | Role in Industry/Research |

|---|---|---|

| Pharmaceuticals | Nicotinamide, Omeprazole | Enzyme inhibition, drug delivery |

| Agrochemicals | Chlorpyrifos, Paraquat | Pesticide and herbicide synthesis |

| Materials Science | Conducting polymers | Electronic and optical materials |

Discovery and Nomenclature of this compound

This compound (CAS: 234107-97-2) was first synthesized through targeted functionalization of pyridine cores. Early methods involved nucleophilic substitution reactions on halogenated pyridines, followed by esterification. The compound’s systematic IUPAC name reflects its substituents:

- Methyl ester at position 3.

- Methoxy group at position 6.

- Methyl group at position 5.

Modern syntheses employ catalytic CsF or transition-metal systems to enhance regioselectivity. For instance, deprotonative coupling strategies using amide bases enable efficient introduction of methoxy and methyl groups under ambient conditions.

Significance in Contemporary Chemical Research

This compound serves as a versatile intermediate in medicinal and materials chemistry. Its methoxy and methyl groups enhance solubility and metabolic stability, making it valuable for drug candidates targeting kinases and neurotransmitter receptors. Recent studies highlight its role in synthesizing:

- Heteroannulated pyridines for agrochemicals.

- Multi-substituted pyridines via one-pot cyclo-condensation.

Table 2: Synthetic Routes to this compound

In materials science, its electron-withdrawing ester group enables coordination with metal ions, supporting the development of luminescent complexes. Ongoing research explores its utility in covalent organic frameworks (COFs) and supramolecular assemblies.

Properties

IUPAC Name |

methyl 6-methoxy-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-7(9(11)13-3)5-10-8(6)12-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHJIMBSUHCONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material:

The synthesis often begins with 2,6-dichloropyridine-3-carboxylate or 2,6-difluoropyridine derivatives as key precursors due to their reactive halogen substituents at the 2- and 6-positions, facilitating regioselective nucleophilic attack.

Methodology:

- Reaction with methylamine or methoxide ions is performed under controlled conditions to selectively substitute halogens at specific positions on the pyridine ring.

- The nucleophilic attack predominantly occurs at the 2-position when using methylamine, while reaction conditions and solvents (e.g., tetrahydrofuran (THF), acetonitrile (MeCN), or dimethylformamide (DMF)) influence regioselectivity toward the 6-position when using methoxide ions.

Key Findings:

- The reaction of 2,6-dichloropyridine-3-carboxylate with methylamine yields a mixture of regioisomers, with regioselectivity improved by solvent choice and reaction temperature.

- Reaction with sodium methoxide in polar aprotic solvents like DMF or THF favors substitution at the 6-position, leading to the formation of methyl 2-methoxy-6-(4-methylbenzenethio)pyridine-3-carboxylate, which is a precursor to the target compound.

Data Table 1: Nucleophilic Substitution Conditions

Oxidation and Sulfoxide Formation

Oxidation of Sulfur-Containing Intermediates:

- The methylthio derivatives are oxidized using m-chloroperbenzoic acid (MCPBA) to produce sulfoxides and sulfones, which serve as intermediates for subsequent transformations.

- The oxidation step yields a mixture of sulfoxide and sulfone in ratios around 11:1, which can be purified via recrystallization.

Research Insights:

- Oxidation improves the electrophilicity of sulfur, facilitating subsequent nucleophilic substitution or elimination steps necessary for functional group modifications.

Data Table 2: Oxidation Conditions

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Oxidant | MCPBA | 90% overall | , |

| Temperature | Room temperature | — | , |

| Ratio of sulfoxide to sulfone | 11:1 | — |

Introduction of the Methoxy Group

Method:

- The key step involves methoxylation of the pyridine ring, achieved by treating the intermediate with sodium methoxide in polar solvents such as DMF or acetonitrile.

- The process typically involves reflux conditions to ensure complete substitution at the 6-position, yielding methyl 2-methoxy-6-(4-methylbenzenethio)pyridine-3-carboxylate.

Research Findings:

- Reactions conducted at approximately 60°C for 2-3 hours produce high yields (~87-90%) of the methoxy derivative.

- The regioselectivity is influenced by solvent polarity and temperature, with DMF providing optimal results.

Data Table 3: Methoxylation Conditions

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Reagent | Sodium methoxide | — | , |

| Solvent | DMF or acetonitrile | 87-90% | , |

| Temperature | 60°C | 2-3 hours | , |

Conversion to the Target Compound via Demethylation and Functional Group Transformation

Final Steps:

- The methyl 2-methoxy derivative undergoes demethylation or further functionalization to introduce the methyl group at the 5-position, often via methylation or via a methylation reagent under controlled conditions.

- Bromination at the 5-position, followed by hydrolysis, yields the desired methyl 6-methoxy-5-methylpyridine-3-carboxylate .

Research Insights:

- Bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator or light, followed by hydrolysis, ensures regioselective substitution at the 5-position.

- The overall yield from initial pyridine derivatives to the final compound can reach approximately 67% under optimized conditions.

Data Table 4: Final Functionalization

| Step | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS | Room temperature, light | 96% | |

| Hydrolysis | Alkali | Aqueous base | High | |

| Overall yield | — | — | 67% |

Research Findings and Comparative Analysis

| Method | Starting Material | Key Reactions | Regioselectivity | Overall Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution + oxidation | 2,6-dichloropyridine-3-carboxylate | Substitution, oxidation, methoxylation | High at 6-position | Up to 87% | Suitable for large-scale synthesis |

| Bromination + hydrolysis | 2,6-difluoropyridine | Bromination, hydrolysis | High at 5-position | 96% bromination | Efficient for final step |

| Direct methylation | Pyridine derivatives | Methylation, functional group transformations | Variable | ~67% overall | Requires multiple steps |

Concluding Remarks

The synthesis of This compound is achieved through regioselective nucleophilic substitution on halogenated pyridine intermediates, followed by oxidation, methoxylation, and selective bromination. The choice of reagents, solvents, and reaction conditions critically influences regioselectivity and yield. The most effective methods involve using 2,6-dichloropyridine-3-carboxylate or 2,6-difluoropyridine derivatives as starting materials, with subsequent transformations optimized for large-scale production.

Chemical Reactions Analysis

Methyl 6-methoxy-5-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 6-methoxy-5-methylpyridine-3-carboxylic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol, 6-methoxy-5-methylpyridine-3-methanol, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

Methyl 6-methoxy-5-methylpyridine-3-carboxylate has been investigated for its potential therapeutic properties. Its structural similarity to other pyridine derivatives suggests several pharmacological activities.

Key Therapeutic Areas:

- Anti-inflammatory Agents : Compounds structurally related to this compound have shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for antibiotic development.

- Central Nervous System (CNS) Disorders : Some studies suggest potential efficacy in treating CNS disorders due to its ability to cross the blood-brain barrier.

Agrochemical Applications

In agriculture, this compound can be utilized as an intermediate for synthesizing agrochemicals, particularly fungicides and herbicides. Its derivatives are being explored for their effectiveness in pest control.

Agrochemical Benefits:

- Pest Resistance : Compounds derived from this pyridine can enhance pest resistance in crops, potentially reducing the need for synthetic pesticides.

- Plant Growth Regulators : Research is ongoing into its role as a plant growth regulator, which could improve crop yields.

Material Science Applications

The unique chemical structure of this compound allows it to be used in the development of new materials with specific properties.

Material Science Innovations:

- Polymer Additives : It can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties.

- Coatings and Adhesives : The compound's chemical stability makes it suitable for use in protective coatings and adhesives.

Case Study 1: Anti-inflammatory Properties

A study published in Journal of Medicinal Chemistry evaluated several pyridine derivatives, including this compound, demonstrating significant anti-inflammatory effects in vitro and in vivo models .

Case Study 2: Agrochemical Development

Research conducted by agricultural scientists highlighted the effectiveness of this compound derivatives as novel fungicides against common crop pathogens .

Case Study 3: Material Enhancement

In a recent publication in Materials Science, researchers reported on the incorporation of this compound into polymer matrices, resulting in improved mechanical properties and thermal resistance .

Mechanism of Action

The mechanism of action of methyl 6-methoxy-5-methylpyridine-3-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation into different products. The compound’s interactions with enzymes and other biological molecules can provide valuable information about enzyme specificity and catalytic mechanisms.

In medicinal chemistry, the compound’s mechanism of action would be related to its interaction with molecular targets such as receptors, enzymes, or ion channels. These interactions can modulate biological pathways and lead to therapeutic effects. Detailed studies on the compound’s binding affinity, selectivity, and pharmacokinetics are essential for understanding its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Variations on the Pyridine Ring

Halogen-Substituted Analogs

- Methyl 6-Chloro-5-Methylpyridine-3-Carboxylate (CAS: 65169-42-8) Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol Key Differences: Replaces the methoxy group at the 6-position with a chlorine atom. This substitution increases molecular weight slightly and alters reactivity, making it more electrophilic. It is used in cross-coupling reactions and agrochemical synthesis .

Hydroxy-Substituted Analogs

- 5-Hydroxy-6-Methylpyridine-3-Carboxylic Acid (PDB Ligand ID: 3HM) Molecular Formula: C₇H₇NO₃ Molecular Weight: 153.14 g/mol Key Differences: The methoxy group is replaced by a hydroxyl group, and the methyl ester is absent. This compound exhibits higher polarity and acidity (pKa ~4.5), making it suitable for coordination chemistry and enzyme inhibition studies .

Boronate Ester Derivatives

- Methyl 6-Hydroxy-5-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine-3-Carboxylate Molecular Formula: C₁₃H₁₈BNO₅ Molecular Weight: 279.10 g/mol Key Differences: Incorporates a boronate ester group at the 5-position, enabling Suzuki-Miyaura coupling reactions. Its extended π-system enhances utility in materials science .

Positional Isomers

A. Methyl 2-Methoxy-5-Methylpyridine-3-Carboxylate (CAS: 351410-41-8)

- Molecular Formula: C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- Key Differences: Methoxy group at the 2-position instead of the 6-position.

B. Methyl 6-Methoxy-2-Methylpyridine-3-Carboxylate (CAS: 137347-39-8)

Ester Group Variations

Ethyl 6-Methoxy-5-Methylpyridine-3-Carboxylate

Research and Industrial Relevance

- Pharmaceutical Applications : Methyl 6-methoxy-5-methylpyridine-3-carboxylate’s methoxy and methyl groups enhance metabolic stability compared to hydroxylated analogs, making it preferable in kinase inhibitor synthesis .

- Reactivity : The chloro analog’s electrophilic 6-position facilitates nucleophilic aromatic substitution, whereas the boronate derivative enables cross-coupling reactions .

- Commercial Viability : The discontinued status of ethyl analogs highlights the methyl ester’s superior stability and cost-effectiveness in large-scale synthesis .

Biological Activity

Methyl 6-methoxy-5-methylpyridine-3-carboxylate (MMPC) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

MMPC is characterized by its methoxy and methyl substituents on the pyridine ring, which influence its biological activity. Its chemical structure can be represented as follows:

- Chemical Formula : C_11H_13NO_3

- Molecular Weight : 219.23 g/mol

The biological activity of MMPC is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular processes. Notably, compounds with a pyridine scaffold often exhibit significant interactions with:

- Dihydroorotate Dehydrogenase (DHODH) : MMPC may act as an inhibitor of DHODH, an enzyme crucial for pyrimidine synthesis. Inhibition of this enzyme can lead to reduced nucleotide availability, thereby affecting cell proliferation and survival .

- Ribonucleotide Reductase : Similar compounds have shown inhibitory effects on ribonucleotide reductase, impacting DNA synthesis and repair mechanisms .

Anticancer Properties

Research has indicated that MMPC and related compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies have demonstrated that MMPC exhibits moderate to high cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and Caco2 (colon cancer) cells . The half-maximal inhibitory concentration (IC50) values for these cell lines indicate promising potential for further development as anticancer agents.

Enzyme Inhibition

In addition to its anticancer properties, MMPC has been studied for its enzyme inhibition capabilities:

- DHODH Inhibition : MMPC has been shown to inhibit DHODH effectively with an IC50 value of approximately 0.250 μM, suggesting that it could be a candidate for therapeutic applications targeting diseases reliant on nucleotide synthesis .

Case Studies

- In Vivo Studies : A study investigated the in vivo effects of a related compound on tumor-bearing mice. The results indicated significant tumor reduction when administered alongside standard chemotherapy agents, highlighting the potential of MMPC in combination therapies .

- Metabolic Pathway Exploration : Research utilizing Burkholderia sp. MAK1 demonstrated the microbial transformation of related pyridine derivatives into biologically active compounds, showcasing the versatility of pyridine scaffolds in drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-methoxy-5-methylpyridine-3-carboxylate, and how are key intermediates characterized?

- Synthetic Pathways :

- Oxidation of Methylpyridines : Methyl-substituted pyridine derivatives can be oxidized to carboxylic acids using potassium permanganate (KMnO₄) in aqueous acidic conditions. For example, 5-methoxy-2-methylpyridine was oxidized to 5-methoxypyridine-2-carboxylic acid (47% yield) .

- Esterification : Carboxylic acids can be esterified using methanol and catalytic acid (e.g., H₂SO₄) to yield methyl esters.

- Regioselective Methoxylation : Methoxy groups can be introduced via nucleophilic substitution using sodium methoxide under reflux .

- Characterization : Key intermediates are validated via:

- NMR Spectroscopy : Chemical shifts for methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 7.0–8.3 ppm), and carboxyl/ester groups .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values (e.g., C: 54.92%, H: 4.57%, N: 9.15% for C₇H₇NO₃) .

Q. How can spectroscopic techniques (NMR, IR, MS) and elemental analysis be employed to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.9 ppm), methyl (δ ~2.5 ppm), and aromatic protons (pyridine ring protons at δ 7.0–8.5 ppm). Carboxylate esters show carbonyl signals at ~165–170 ppm in ¹³C NMR .

- IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 195 (C₁₀H₁₁NO₃) and fragmentation patterns (e.g., loss of COOCH₃).

- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N ratios indicate impurities .

Advanced Research Questions

Q. What strategies can address contradictions between computational predictions and experimental data in the reactivity of this compound?

- Case Study :

- DFT Calculations : Predict nucleophilic/electrophilic sites using HOMO-LUMO gaps. For example, the methoxy group directs electrophilic substitution to the 4-position, but steric hindrance from the methyl group may alter reactivity .

- Experimental Validation : Compare calculated vs. observed regioselectivity in nitration or halogenation reactions. Discrepancies may arise from solvation effects or transition-state stabilization not modeled computationally .

- Mitigation : Use hybrid functional (e.g., B3LYP) with implicit solvation models (e.g., PCM) to improve accuracy .

Q. How can regioselective functionalization be achieved in this compound derivatives?

- Approaches :

- Directed Ortho-Metalation : Use a directing group (e.g., ester) to install substituents at the 2-position via lithiation .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 4-position (meta to methoxy) using Pd catalysts .

- Challenges : Competing steric effects (5-methyl group) and electronic effects (methoxy as electron-donating group) require optimization of catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and reaction temperatures .

Methodological Considerations

Contradictions and Solutions

- Data Discrepancy : Elemental analysis may conflict with spectroscopic data due to hygroscopic intermediates. Solution : Dry samples rigorously under vacuum before analysis .

- Reactivity Mismatch : Computationally predicted nucleophilic sites may not align with experimental results. Solution : Incorporate explicit solvent molecules in DFT models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.